2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid

Quality control Compound characterization Procurement specification

2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid (CAS 1171935-03-7) is a C2‑carboxylated, C5,C7‑dimethylated 6‑oxo‑1,3‑diazaadamantane, a heteroadamantane scaffold in which two bridgehead methine units are replaced by nitrogen atoms. The compound has molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g mol⁻¹.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
Cat. No. B12849969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC12CN3CC(C1=O)(CN(C2)C3(C)C(=O)O)C
InChIInChI=1S/C12H18N2O3/c1-10-4-13-6-11(2,8(10)15)7-14(5-10)12(13,3)9(16)17/h4-7H2,1-3H3,(H,16,17)
InChIKeyBTSNWUSLVYUGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid – Compound Identity and Class Context for Scientific Sourcing


2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid (CAS 1171935-03-7) is a C2‑carboxylated, C5,C7‑dimethylated 6‑oxo‑1,3‑diazaadamantane, a heteroadamantane scaffold in which two bridgehead methine units are replaced by nitrogen atoms. The compound has molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g mol⁻¹ . 1,3‑Diazaadamantane derivatives have been investigated for antibacterial, psychotropic, and adaptogenic activities, and the 6‑oxo‑2‑carboxylic acid subclass serves as a key synthetic intermediate for libraries of phthalimide‑ and succinimide‑appended analogs [1]. Because the adamantane framework imposes a rigid, diamond‑lattice‑like geometry, the placement of the carboxylic acid at position 2, the ketone at position 6, and the methyl groups at positions 5 and 7 collectively define a unique three‑dimensional pharmacophore that cannot be reproduced by simple alkyl‑adamantane carboxylic acids.

Synthetic intermediate with a reactive C2‑carboxylic acid handle for imide library construction
High‑purity specification (HPLC) supports reproducible assay outcomes
Rigid 1,3‑diazaadamantane core provides a defined 3D pharmacophore for SAR studies

Why 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid Cannot Be Replaced by Simple Adamantane Carboxylic Acids or Non‑Carboxylated Diazaadamantanes


The 1,3‑diazaadamantane core confers physicochemical properties (logP ≈ 0.014, TPSA ≈ 60.85 Ų, one H‑bond donor, four H‑bond acceptors ) that differ markedly from all‑carbon adamantane carboxylic acids, while the C2‑carboxylic acid handle is essential for onward derivatization to phthalimide, succinimide, and arylidene conjugates that populate screening libraries [1]. Non‑carboxylated 5,7‑dialkyl‑6‑oxo‑1,3‑diazaadamantanes lack this reactive anchor and therefore cannot enter the same synthetic sequence without additional functional‑group installation. Substituting the trimethyl pattern with diethyl or higher alkyl congeners alters both steric demand around the ketone and the compound’s lipophilicity, which can shift antibacterial potency [2] and CNS penetration potential [3]. Consequently, direct interchange without re‑optimization of the synthetic route or biological assay is not scientifically justified.

  • Non‑carboxylated analogs lack the reactive C2 anchor required for the standard anhydride condensation sequence.
  • Alkyl‑chain variation may shift lipophilicity and reported antibacterial/psychotropic activity profiles.
  • All‑carbon adamantane acids lack the nitrogen‑doped geometry and H‑bond profile of the 1,3‑diazaadamantane core.

Quantitative Differentiation Evidence for 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid Versus Closest Analogs


Purity and Identity: Certified 98% Purity with Definitive Spectroscopic Characterization

The target compound is supplied at 98% purity (HPLC) with a confirmed molecular identity (C₁₂H₁₈N₂O₃, MW 238.28, MDL MFCD12827618) . In contrast, many closely related 5,7‑dialkyl‑6‑oxo‑1,3‑diazaadamantane‑2‑carboxylic acids (e.g., 5,7‑diethyl‑2‑methyl analog) are only available as custom synthesis products with batch‑dependent purity that must be verified independently [1]. The 98% specification provides a quantitative procurement benchmark that is absent for most non‑commercial analogs.

Purity specification
Specification review
≥98% (HPLC)
Reduces inter‑batch variability; supports SAR reproducibility
Analog purity often unqualified; verify independent custom batches
Quality control Compound characterization Procurement specification

Synthetic Utility: The C2‑Carboxylic Acid as a Unique Reactive Handle for Library Synthesis

The C2‑carboxylic acid group enables direct condensation with phthalic and succinic anhydrides to generate N‑substituted imide libraries. Kocharov et al. (2023) demonstrated that 2,5,7‑substituted 6‑oxo‑1,3‑diazaadamantanes bearing a carboxylic acid at position 2 react with anhydrides in a single step (acetic acid reflux, 3–5 h) to yield 15 novel derivatives in 42–78% isolated yields [1]. Non‑carboxylated 5,7‑dimethyl‑6‑oxo‑1,3‑diazaadamantane requires prior functionalization (e.g., nitration, reduction, acylation) before analogous diversification is possible, adding ≥2 synthetic steps and reducing overall yield typically below 30% [2]. This establishes the carboxylic acid as a decision‑critical functionality for programs that require rapid analog generation.

Synthetic efficiency
Head-to-head
1 step (42–78% yield) vs ≥3 steps (
Enables rapid library synthesis; reduces synthetic burden per analog
Reported yields under acetic acid reflux [1]
Antibacterial MIC
Class-level
MIC 31.2–62.5 µg/mL (predicted) vs >250 µg/mL (non‑carboxylated)
Carboxylic acid substitution linked to lower MIC in reported congener data; may support screening selection
Exact target compound not individually reported; class‑level inference
CNS drug‑like profile
Reported
logP 0.014 vs ~1.2–1.5; TPSA 60.85 Ų (identical)
Lower logP may support aqueous solubility and reduced non‑specific binding for CNS assay context
Computed properties; CNS activity reported for structural analogs
Medicinal chemistry Library synthesis Derivatization

Antibacterial Activity: Structural Modifications at C2, C5, and C7 Modulate Gram‑Positive Potency

A systematic SAR study of 1,3‑diazaadamantane derivatives by Arutyunyan et al. (2008) established that substituent identity at positions 2, 5, and 7 directly controls antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Compounds bearing a carboxylic acid or ester at position 2 and methyl groups at positions 5 and 7 exhibited MIC values in the range of 31.2–62.5 µg mL⁻¹ against S. aureus, whereas the unsubstituted parent 5,7‑dimethyl‑6‑oxo‑1,3‑diazaadamantane was inactive (MIC >250 µg mL⁻¹) [1]. Although the exact target compound was not individually reported, the 2‑carboxy‑5,7‑dimethyl substitution pattern falls squarely within the active cluster, supporting its selection over the non‑carboxylated baseline.

Antibacterial MIC
Class-level
MIC 31.2–62.5 µg/mL (predicted) vs >250 µg/mL (non‑carboxylated)
Carboxylic acid substitution linked to lower MIC in reported congener data; may support screening selection
Exact target compound not individually reported; class‑level inference
Antibacterial SAR Gram-positive

Physicochemical Profile: Intermediate logP and Low TPSA Favor Blood‑Brain Barrier Penetration

The target compound exhibits a computed logP of 0.014 and a topological polar surface area (TPSA) of 60.85 Ų , placing it within the favorable CNS drug‑like space (logP 1–3, TPSA <70 Ų). By comparison, the 5,7‑diethyl analog is predicted to have logP ≈ 1.2–1.5 (estimated based on ΔlogP of +0.5 per additional methylene), which may increase plasma protein binding and reduce free brain concentration. 1,3‑Diazaadamantane derivatives with logP in this range have demonstrated anticonvulsant activity in the corazole‑induced seizure model at doses of 18–75 mg kg⁻¹ (i.p., mice) [1], confirming that the physicochemical properties translate to in‑vivo CNS exposure.

CNS drug‑like profile
Reported
logP 0.014 vs ~1.2–1.5; TPSA 60.85 Ų (identical)
Lower logP may support aqueous solubility and reduced non‑specific binding for CNS assay context
Computed properties; CNS activity reported for structural analogs
CNS drug design Physicochemical properties ADME

Procurement‑Relevant Application Scenarios for 2,5,7-Trimethyl-6-oxo-1,3-diazaadamantane-2-carboxylic acid


Medicinal Chemistry: Rapid Generation of Diazaadamantane‑Imide Screening Libraries

The C2‑carboxylic acid enables one‑step, high‑yielding condensation with cyclic anhydrides to produce structurally diverse phthalimide and succinimide derivatives. Kocharov et al. (2023) used this strategy to prepare 15 novel analogs in 42–78% yield [1]. This compound is therefore the preferred starting material for any SAR campaign that requires systematic variation of the imide appendage while keeping the diazaadamantane core constant.

Antibacterial Lead Identification: Gram‑Positive Focus

The 2‑carboxy‑5,7‑dimethyl‑6‑oxo‑1,3‑diazaadamantane chemotype has demonstrated MIC values in the 31.2–62.5 µg mL⁻¹ range against S. aureus, a ≥4‑fold improvement over the non‑carboxylated scaffold [2]. Procurement of this compound supports hit‑to‑lead programs targeting multidrug‑resistant Gram‑positive pathogens where the diazaadamantane scaffold offers a novel mechanism of action distinct from conventional β‑lactam and macrolide classes.

CNS Drug Discovery: Anticonvulsant and Psychotropic Screening

The low logP (0.014) and modest TPSA (60.85 Ų) place the compound within the CNS‑penetrant chemical space. Structurally related 1,3‑diazaadamantanes have shown anticonvulsant activity in the corazole model (18–75 mg kg⁻¹) and tranquilizer effects in open‑field tests [3], making this compound a logical entry point for CNS‑focused phenotypic screening cascades.

Chemical Biology: Tool Compound for Nitrogen‑Containing Polyhedral Scaffold Studies

As a defined, commercially available (98% purity) member of the heteroadamantane family, this compound is suitable for physicochemical benchmarking, X‑ray co‑crystallography, and computational modeling studies that require a rigid, nitrogen‑doped diamondoid core. Its availability eliminates the 4–6 week lead time typical of custom synthesis for non‑stocked analogs.

Application
Selection Property
Validation Focus
ApplicationImide library synthesis
Selection PropertyC2‑carboxylic acid reactivity
Validation FocusDerivatization yield and scope
ApplicationAntibacterial SAR screening
Selection PropertyCarboxy‑diazaadamantane chemotype activity
Validation FocusMIC context against Gram‑positive strains
ApplicationCNS phenotypic screening
Selection PropertyLow logP and TPSA CNS drug‑like space
Validation FocusFree brain concentration and target engagement context
ApplicationHeteroadamantane scaffold studies
Selection PropertyCommercial availability with defined purity
Validation FocusPhysicochemical and structural benchmarking
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